

Quantification of 2-Nonenal in Human Sebum Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B1234100

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Introduction

2-Nonenal is an unsaturated aldehyde recognized as a significant contributor to age-related body odor. It is produced through the oxidative degradation of omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid, which are abundant in human sebum. As individuals age, the composition of skin surface lipids changes, often leading to an increase in the production of **2-nonenal**. Consequently, the accurate quantification of **2-nonenal** in human sebum is of great interest for research in dermatology, cosmetics, and the development of personal care products.

These application notes provide detailed protocols for the quantification of **2-nonenal** in human sebum samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Data Summary

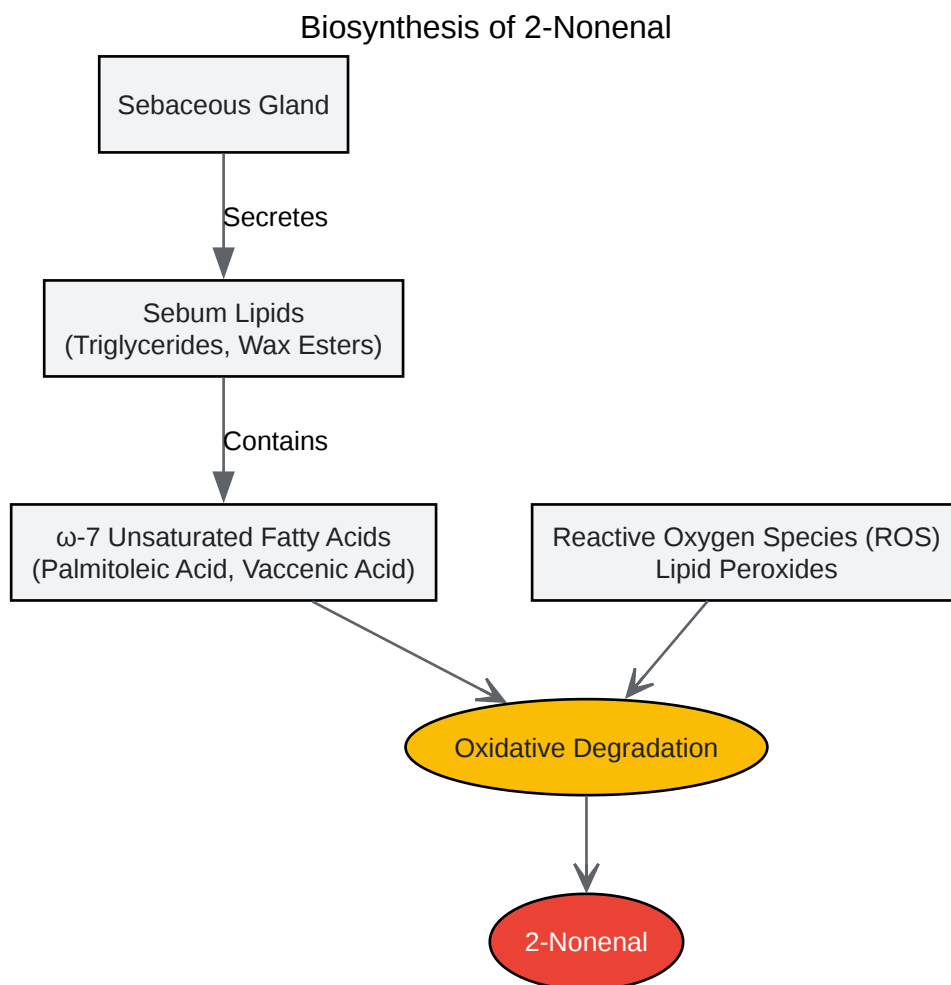
The following table summarizes quantitative data for **2-nonenal** reported in scientific literature. It is important to note that collection methods and units of measurement can vary significantly between studies.

Analytical Method	Collection Method	Subject Group	Reported Concentration/ Emission Flux	Reference
GC-MS	Passive Flux Sampler	Healthy volunteers (age range)	Emission flux increased with age for both males and females.	[1]
GC-MS with HS-SPME	Gauze Wipe	Not specified	Limit of Detection (LOD): 22 pg	[2]
GC-MS	Headspace analysis	Subjects aged 26-75	Detected only in subjects 40 years or older.	[2]
Bio-sniffer (ALDH-based)	Headspace of wiped cotton	Subjects in their 20s and 50s	Dynamic range of 0.4–7.5 ppm, encompassing the reported concentration range of 2.6 ± 3.5 ppm for 40-70-year-old subjects.	[3][4]

Signaling Pathways and Experimental Workflows

Biosynthesis of 2-Nonenal in Sebum

The following diagram illustrates the biochemical pathway leading to the formation of **2-nonenal** in human sebum.



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Caption: Biosynthesis pathway of **2-Nonenal** in human sebum.

Experimental Protocols

Protocol 1: Quantification of 2-Nonenal by HS-SPME-GC-MS

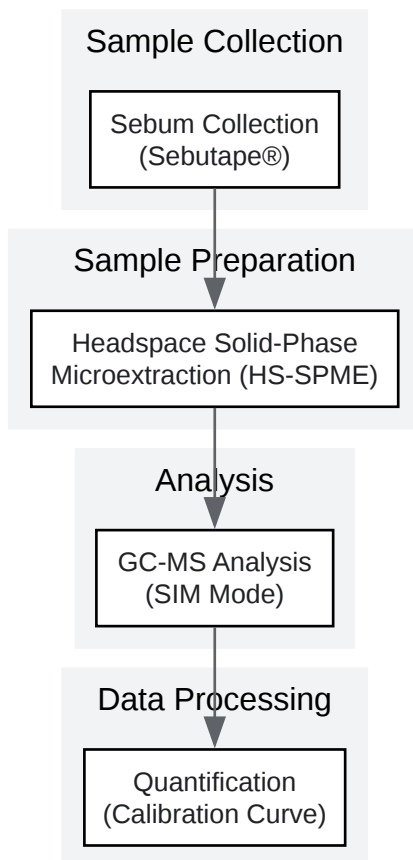
This protocol details the analysis of **2-nonenal** in sebum collected using Sebutape®.

- Clean the sampling area (e.g., forehead, back) with a 70% ethanol wipe and allow it to air dry completely.
- Apply a pre-weighed Sebutape® adhesive patch to the cleaned area.
- Leave the patch in place for a defined period (e.g., 1-2 hours) to absorb sebum.
- Carefully remove the patch and place it in a clean, labeled vial.
- Store the sample at -80°C until analysis.
- Place the Sebutape® patch into a 20 mL headspace vial.
- Add a suitable internal standard (e.g., **2-nonenal-d5**) to the vial.
- Seal the vial with a PTFE/silicone septum cap.
- Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60°C).
- Allow the sample to equilibrate for a set time (e.g., 15 minutes).
- Expose a Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.
- Retract the fiber into the needle.
- Gas Chromatograph (GC) Conditions:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at 10°C/min.

- Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
 - Target Ions for **2-Nonenal**: m/z 70, 81, 95, 140.
 - Target Ions for Internal Standard (e.g., **2-nonenal-d5**): Adjust m/z values accordingly.
- Generate a calibration curve using standard solutions of **2-nonenal** with the internal standard.
- Calculate the concentration of **2-nonenal** in the sebum sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
- Normalize the result to the amount of sebum collected (if weighed) or the surface area and collection time.

Workflow for GC-MS Quantification of 2-Nonenal

GC-MS Quantification Workflow for 2-Nonenal in Sebum



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Caption: Workflow for the quantification of **2-nonenal** in sebum by GC-MS.

Protocol 2: Quantification of 2-Nonenal by LC-MS/MS with Derivatization

This protocol provides a method for analyzing **2-nonenal** in sebum using LC-MS/MS, which requires derivatization to enhance ionization efficiency and chromatographic retention.

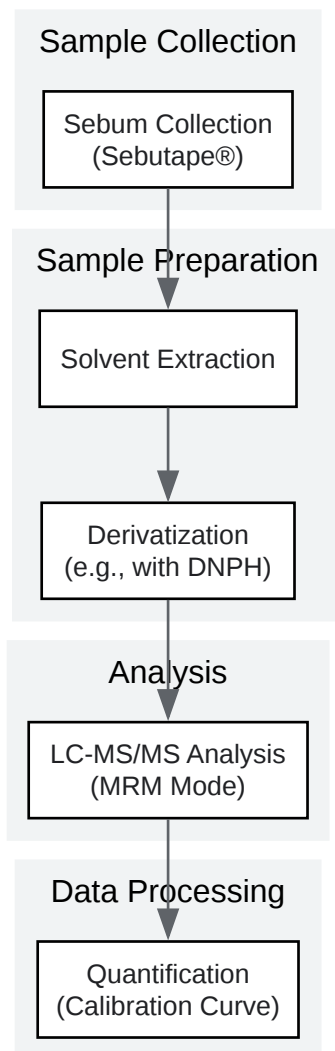
Follow the same procedure as described in Protocol 1, step 1.

- Place the Sebutape® patch into a glass vial.
- Add 1 mL of a suitable organic solvent (e.g., methanol or a mixture of chloroform:methanol 2:1 v/v) to extract the lipids from the patch.
- Vortex the vial for 1 minute and then sonicate for 15 minutes.
- Transfer the solvent to a new vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water).
- To the reconstituted extract, add 50 µL of a derivatizing agent solution. A common agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). Prepare a 1 mg/mL solution of DNPH in acetonitrile with a small amount of acid catalyst (e.g., 1% phosphoric acid).
- Add an internal standard, such as a stable isotope-labeled derivatized **2-nonenal**.
- Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow the derivatization reaction to complete.
- Cool the sample to room temperature.
- Liquid Chromatograph (LC) Conditions:
 - Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient:
 - Start with 5% B, hold for 1 minute.
 - Increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.

- Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Determine the precursor ion (M+H)⁺ for the derivatized **2-nonenal**.
 - Optimize and select characteristic product ions for quantification and confirmation.
 - Establish corresponding MRM transitions for the internal standard.
 - Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.
- Generate a calibration curve using standard solutions of derivatized **2-nonenal** with the internal standard.
- Calculate the concentration of **2-nonenal** in the sebum sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
- Normalize the result to the amount of sebum collected.

Workflow for LC-MS/MS Quantification of 2-Nonenal

LC-MS/MS Quantification Workflow for 2-Nonenal in Sebum



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Caption: Workflow for the quantification of **2-nonenal** in sebum by LC-MS/MS.

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